molecular formula C14H16N4O8 B560330 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid CAS No. 864085-92-7

2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

Cat. No.: B560330
CAS No.: 864085-92-7
M. Wt: 368.30 g/mol
InChI Key: SYNWQVVPBORTQE-QMMMGPOBSA-N
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Description

2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: is a complex organic compound with a unique structure that includes an indole ring substituted with methoxy and dinitro groups

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the function of various biological molecules.

Medicine: In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and materials science.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical system in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the indole ring, introducing the methoxy and dinitro groups through electrophilic aromatic substitution reactions. The amino and oxopentanoic acid groups are then added through a series of condensation and reduction reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amino derivatives.

Comparison with Similar Compounds

    (2S)-2-amino-5-(4-methoxy-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound lacks the dinitro groups, making it less reactive in certain chemical reactions.

    (2S)-2-amino-5-(4-methoxy-5-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid: This compound has only one nitro group, which affects its chemical and biological properties.

Uniqueness: The presence of both methoxy and dinitro groups in 2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid makes it unique. These groups confer specific reactivity and interaction profiles, distinguishing it from similar compounds and enabling its use in specialized applications.

Properties

CAS No.

864085-92-7

Molecular Formula

C14H16N4O8

Molecular Weight

368.30 g/mol

IUPAC Name

(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

InChI

InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21)/t8-/m0/s1

InChI Key

SYNWQVVPBORTQE-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Alternative Names: caged MDNI glutamate, DNI glutamate, DNI-GLU

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 2
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 3
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 4
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 5
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid

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